molecular formula C12H10ClFN2OS B1307106 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide CAS No. 842954-82-9

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide

Cat. No. B1307106
CAS RN: 842954-82-9
M. Wt: 284.74 g/mol
InChI Key: HDDMQVONPAXBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazole-containing acetamide derivatives has been reported using different electrophilic building blocks. For instance, the synthesis of thiazolo[3,2-a]pyrimidinone products was achieved using N-aryl-2-chloroacetamides, which act as doubly electrophilic components, leading to acceptable product yields and the elimination of by-products such as aniline or 2-aminobenzothiazole . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which involved the reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods highlight the versatility of acetamide derivatives in forming novel heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been confirmed through various analytical techniques, including spectral studies and X-ray crystallography. For example, the crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was elucidated using NMR spectroscopy and X-ray diffraction, providing detailed information about the molecular geometry and confirming the identity of the synthesized compound . Another study on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed the orientation of the chlorophenyl ring with respect to the thiazole ring and the presence of intermolecular interactions in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of electrophilic centers, which can undergo various chemical transformations. The studies provided do not detail specific reactions of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide, but they do illustrate the reactivity of similar compounds. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones involves the formation of ring structures, indicating the potential for cyclization reactions in the presence of suitable nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by spectroscopic techniques such as LCMS, IR, and NMR spectroscopy. These methods provide information on the molecular weight, functional groups, and structural features of the compounds. The antibacterial activity of some acetamide derivatives has been tested, showing a broad spectrum of activity against various microorganisms . Additionally, the cytotoxicity of novel acetamide derivatives has been evaluated on different human leukemic cell lines, with some compounds exhibiting significant cytotoxic effects .

Scientific Research Applications

Anticancer Properties

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide and its derivatives have been explored for their anticancer potential. One study synthesized various derivatives of this compound and tested them against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. The study found that certain derivatives exhibited selective cytotoxicity and induced apoptosis in cancer cells, although not as effectively as the standard drug, cisplatin (Evren et al., 2019).

Local Anesthetic Activities

Research has been conducted on 2-aminothiazole and 2-aminothiadiazole derivatives of 2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide, assessing their local anesthetic properties using the rat sciatic nerve model. This study suggests potential applications of these derivatives as local anesthetics (Badiger et al., 2012).

Anti-inflammatory Activity

A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, indicating potential therapeutic applications in this area (Sunder & Maleraju, 2013).

Antimicrobial Activity

Another application area is in antimicrobial treatments. A series of derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide were synthesized and screened for antimicrobial activity against bacteria and fungi, indicating their potential use in treating infections (Badiger et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDMQVONPAXBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.